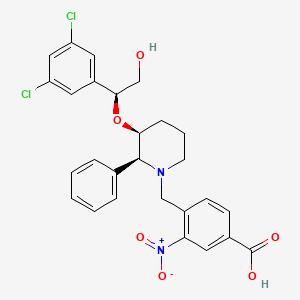

(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(113C)nonanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

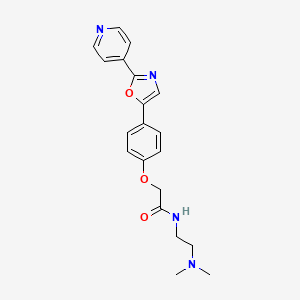

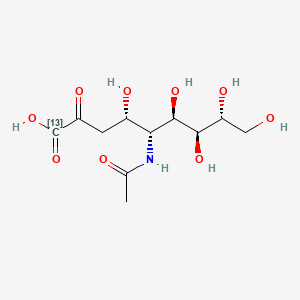

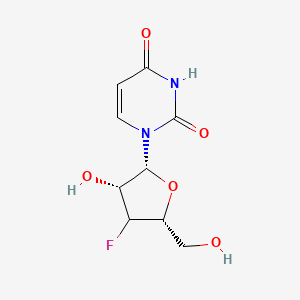

(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(113C)nonanoic acid, also known as N-acetylneuraminic acid, is a sialic acid derivative. Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cell-cell interactions, microbial pathogenesis, and immune responses. N-acetylneuraminic acid is commonly found in glycoproteins and glycolipids on the surface of cells, particularly in the brain and other tissues.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(113C)nonanoic acid can be achieved through various methods. One common approach involves the enzymatic synthesis using sialyltransferases and sialic acid synthetases. For example, Neisseria meningitidis CMP-sialic acid synthetase and Pasteurella multocida α2,3-sialyltransferase can be used in the presence of magnesium chloride and cytidine triphosphate in an aqueous buffer at pH 8.5 and 37°C .

Industrial Production Methods

Industrial production of N-acetylneuraminic acid typically involves microbial fermentation using genetically engineered bacteria or yeast strains. These microorganisms are engineered to overproduce the enzymes required for the biosynthesis of sialic acids. The fermentation process is followed by purification steps to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-acetylneuraminic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The acetamido group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Substitution: Various nucleophiles can be used in the presence of catalysts like palladium or platinum.

Major Products

Oxidation: Oxidized derivatives such as keto or aldehyde forms.

Reduction: Reduced derivatives such as alcohols.

Substitution: Substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-acetylneuraminic acid has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.

Biology: Studied for its role in cell signaling, microbial pathogenesis, and immune responses.

Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases, cancer, and infectious diseases.

Industry: Used in the production of vaccines, diagnostics, and as a food additive.

Wirkmechanismus

N-acetylneuraminic acid exerts its effects through interactions with specific receptors and enzymes on the cell surface. It is involved in the regulation of cell-cell interactions, signal transduction, and immune responses. The compound can modulate the activity of sialyltransferases and sialidases, which are enzymes responsible for the addition and removal of sialic acids from glycoproteins and glycolipids.

Vergleich Mit ähnlichen Verbindungen

N-acetylneuraminic acid can be compared with other sialic acids such as N-glycolylneuraminic acid and N-acetyl-9-O-acetylneuraminic acid. These compounds share similar structures but differ in their functional groups, which can influence their biological activities and interactions. For example, N-glycolylneuraminic acid has a glycolyl group instead of an acetamido group, which can affect its immunogenicity and receptor binding properties.

List of Similar Compounds

- N-glycolylneuraminic acid

- N-acetyl-9-O-acetylneuraminic acid

- N-acetyl-7-O-acetylneuraminic acid

Eigenschaften

Molekularformel |

C11H19NO9 |

|---|---|

Molekulargewicht |

310.26 g/mol |

IUPAC-Name |

(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(113C)nonanoic acid |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1/i11+1 |

InChI-Schlüssel |

KBGAYAKRZNYFFG-VJHVGEQBSA-N |

Isomerische SMILES |

CC(=O)N[C@H]([C@H](CC(=O)[13C](=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Kanonische SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)

![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)

![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)

![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)